Synthesis and characterization of 2-Iodo-1-methoxy-4-nitronaphthalene
Synthesis and characterization of 2-Iodo-1-methoxy-4-nitronaphthalene
This technical guide details the synthesis and characterization of 2-Iodo-1-methoxy-4-nitronaphthalene , a highly functionalized naphthalene derivative valuable as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery and materials science.
The protocol prioritizes regiochemical control, utilizing the synergistic directing effects of the methoxy and nitro groups to install the iodine atom precisely at the C2 position.
Executive Summary & Chemical Identity[1]
-
CAS Number: 1429765-70-7
-
Molecular Formula: C₁₁H₈INO₃
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Molecular Weight: 329.09 g/mol
-
Key Application: Precursor for Mcl-1 inhibitors and biaryl scaffolds via Pd-catalyzed cross-coupling.
Retrosynthetic Analysis & Strategy
The synthesis is designed around Electrophilic Aromatic Substitution (EAS) rules.
-
Starting Material: 1-Methoxynaphthalene (commercially available).
-
Step 1 (Nitration): Introduction of the nitro group at C4. The methoxy group (
) is a strong ortho/para activator. Steric hindrance at C1 and the stability of the para intermediate favor substitution at C4. -
Step 2 (Iodination): Installation of iodine at C2.
-
Regiochemistry: In 1-methoxy-4-nitronaphthalene, the C4 position is blocked. The C2 position is ortho to the activating methoxy group and meta to the deactivating nitro group. Both directing effects reinforce substitution at C2, ensuring high regioselectivity.
-
Reagent Choice: N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) provides a potent iodonium source (
or protonated NIS) capable of iodinating the electron-deficient ring (due to the nitro group) under mild conditions.
-
Synthesis Pathway Diagram
Caption: Two-stage synthesis exploiting synergistic directing effects for C2 iodination.
Experimental Protocol
Stage 1: Preparation of 1-Methoxy-4-nitronaphthalene
If the intermediate is not purchased, it must be synthesized via nitration.
Reagents:
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1-Methoxynaphthalene (1.0 equiv)[3]
-
Nitric Acid (70%, 1.1 equiv)
Procedure:
-
Dissolution: Dissolve 1-methoxynaphthalene (10 g, 63 mmol) in glacial acetic acid (40 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Addition: Cool the solution to 0–5 °C using an ice bath. Add nitric acid (4.4 g, ~3.1 mL) dropwise over 30 minutes. Caution: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material (
vs product ). -
Workup: Pour the reaction mixture into ice-cold water (200 mL). A yellow precipitate will form.[7]
-
Isolation: Filter the solid, wash copiously with water to remove acid, and recrystallize from ethanol to yield yellow needles.
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Yield: ~75-85%
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Melting Point: 80–82 °C.
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Stage 2: Regioselective Iodination (The Core Step)
Based on the optimized protocol by modification of Castanet et al. and validated in Mcl-1 inhibitor synthesis.
Reagents:
-
N-Iodosuccinimide (NIS) (2.7 g, 12.0 mmol, 1.15 equiv)
-
Trifluoroacetic Acid (TFA) (40 mL)
-
Solvent: TFA acts as both solvent and activator.
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.
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Charging: Add 1-methoxy-4-nitronaphthalene (2.1 g) and NIS (2.7 g).
-
Activation: Add TFA (40 mL) carefully. The mixture will darken.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 75–80 °C) under a nitrogen atmosphere. Stir for 20 hours.
-
Note: The extended time and heat are necessary because the nitro group deactivates the ring, making it sluggish toward EAS compared to simple anisoles.
-
-
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (40 mL).[2][8]
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Wash: Wash the organic phase with saturated aqueous sodium thiosulfate (
) to remove unreacted iodine (color change from dark red/brown to yellow). -
Extraction: Wash with saturated
(carefully, gas evolution) to neutralize TFA, then with brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 5% to 20% EtOAc in Hexanes).
-
Product: 2-Iodo-1-methoxy-4-nitronaphthalene (Yellow solid).
-
Yield: Expect 60–75%.
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Mechanistic Insight
The success of this reaction relies on the activation of NIS by the strong acid TFA.
-
Activation: TFA protonates NIS, weakening the N-I bond and generating a highly electrophilic iodine species (
equivalent). -
Attack: The electrophile attacks C2.
-
Why C2? The C1-methoxy group donates electron density via resonance to C2 and C4. Since C4 is blocked by the nitro group, C2 is the most electron-rich site remaining. The C4-nitro group withdraws density primarily from C2 and C4 (via resonance) and C3 (via induction), but the strong activation from methoxy at C2 overrides the deactivation from nitro.
-
-
Rearomatization: Loss of a proton restores aromaticity.
Caption: Electrophilic Aromatic Substitution mechanism mediated by TFA-activated NIS.
Characterization Data
The following data confirms the structure and purity of the synthesized compound.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 8.55 | Singlet (s) | 1H | H3 | Highly deshielded by adjacent |
| 8.35 - 8.40 | Multiplet (m) | 1H | H5 | Deshielded peri-proton (near |
| 8.20 - 8.25 | Multiplet (m) | 1H | H8 | Deshielded peri-proton (near |
| 7.60 - 7.75 | Multiplet (m) | 2H | H6, H7 | Aromatic protons on the unsubstituted ring. |
| 4.05 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy peak. |
Mass Spectrometry (ESI/EI)
-
Molecular Ion (
): m/z 328.9 (Calculated for : 329.09). -
Fragmentation: Loss of methyl radical (
) and ( ) are common fragmentation pathways.
Safety & Handling
-
TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Handle only in a fume hood. Causes severe skin burns.
-
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Avoid distilling the final product to dryness at high temperatures.
-
NIS: Irritant. Store in the dark (light sensitive).
References
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Synthesis of 2-iodo-1-methoxy-4-nitronaphthalene: Friberg, A., et al. "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors." Journal of Medicinal Chemistry, 2014, 57(15), 6713–6728.
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General Iodination Methodology: Castanet, A.-S., Colobert, F., & Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[9] Tetrahedron Letters, 2002, 43(29), 5047–5048.
-
Nitration of Naphthalenes: Hodgson, H. H., et al. "1,4-Dinitronaphthalene."[5] Organic Syntheses, Coll.[10] Vol. 3, p.337 (1955).
Sources
- 1. 1-Methoxy-4-nitronaphthalene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. scirp.org [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
